molecular formula C17H15NOS B12532627 Ethanone, 1-(7-methyl-3-phenyl-4H-1,4-benzothiazin-2-yl)- CAS No. 652157-76-1

Ethanone, 1-(7-methyl-3-phenyl-4H-1,4-benzothiazin-2-yl)-

Cat. No.: B12532627
CAS No.: 652157-76-1
M. Wt: 281.4 g/mol
InChI Key: YZERMUITFWCVEN-UHFFFAOYSA-N
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Description

Ethanone, 1-(7-methyl-3-phenyl-4H-1,4-benzothiazin-2-yl)- is a heterocyclic compound featuring a benzothiazine core substituted with methyl and phenyl groups. The benzothiazine scaffold is a sulfur- and nitrogen-containing bicyclic system, which confers unique electronic and steric properties. Its structure combines aromaticity (phenyl group), electron-rich heteroatoms (S, N), and a ketone moiety, making it amenable to diverse chemical modifications .

Properties

CAS No.

652157-76-1

Molecular Formula

C17H15NOS

Molecular Weight

281.4 g/mol

IUPAC Name

1-(7-methyl-3-phenyl-4H-1,4-benzothiazin-2-yl)ethanone

InChI

InChI=1S/C17H15NOS/c1-11-8-9-14-15(10-11)20-17(12(2)19)16(18-14)13-6-4-3-5-7-13/h3-10,18H,1-2H3

InChI Key

YZERMUITFWCVEN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)NC(=C(S2)C(=O)C)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 1-(7-methyl-3-phenyl-4H-1,4-benzothiazin-2-yl)- typically involves multi-step organic reactions. One common method includes the condensation of 2-aminothiophenol with acetophenone derivatives under acidic conditions to form the benzothiazine ring. The reaction is often carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid, and the reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethanone, 1-(7-methyl-3-phenyl-4H-1,4-benzothiazin-2-yl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogenating agents, nitrating agents, Friedel-Crafts catalysts.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced benzothiazine derivatives.

    Substitution: Halogenated, nitrated, or alkylated benzothiazine compounds.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Benzothiazine derivatives have been extensively studied for their potential anticancer properties. Research indicates that compounds similar to ethanone, 1-(7-methyl-3-phenyl-4H-1,4-benzothiazin-2-yl)- may inhibit angiogenesis and tumor growth by blocking vascular permeability, thereby limiting the supply of oxygen and nutrients to tumors .

2. Antimicrobial Properties

The benzothiazine scaffold has shown promise in drug design aimed at antimicrobial agents. Studies have demonstrated that modifications of this scaffold can lead to compounds with enhanced antibacterial and antifungal activities . The synthesis of derivatives from ethanone has been explored for their potential use as effective antimicrobial agents.

Biological Research Applications

1. Enzyme Inhibition Studies

Ethanone derivatives have been investigated for their ability to inhibit specific enzymes that play critical roles in various biological pathways. For instance, some studies have focused on the inhibition of enzymes involved in cancer metabolism or inflammation . The unique structural features of ethanone allow it to interact selectively with target enzymes.

2. Neuroprotective Effects

Research into the neuroprotective effects of benzothiazine compounds has gained traction, with some studies suggesting that ethanone derivatives may protect neuronal cells from oxidative stress and apoptosis. These findings are crucial for developing treatments for neurodegenerative diseases .

Case Studies

Study Focus Findings
Olayinka Oyewale (2012)Drug DiscoveryIdentified diverse biological properties of benzothiazine derivatives, emphasizing their potential in therapeutic applications .
PMC Study (2022)Tumor Growth InhibitionDemonstrated that chlorinated benzothiazines can suppress tumor growth through angiogenesis inhibition .
MDPI Review (2010)Synthetic StrategiesReviewed various synthetic methods for producing thiazolo-benzimidazole derivatives with potential pharmaceutical applications .

Mechanism of Action

The mechanism of action of Ethanone, 1-(7-methyl-3-phenyl-4H-1,4-benzothiazin-2-yl)- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, influencing biochemical processes within cells. Its benzothiazine structure allows it to bind to various proteins, potentially modulating their activity and leading to desired therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Heterocyclic Chemistry

Benzo-1,4-oxathians and Thiadiazoles

highlights benzo-1,4-oxathians and 1,2,3-thiadiazoles as related heterocycles. Key differences include:

  • Heteroatom composition : Benzothiazines (S, N) vs. oxathians (O, S) vs. thiadiazoles (S, N₂).
  • Reactivity: Thiadiazoles (e.g., 4-phenyl-5-chloro-1,2,3-thiadiazole) undergo nucleophilic substitution with phenols/thiophenols in DMF/NaH, similar to the ketone group in the target compound .
  • Stability: The benzothiazine’s fused ring system may enhance thermal stability compared to monocyclic thiadiazoles.
Pyrazole and Thiophene Derivatives

describes pyrazole-thiophene hybrids (e.g., compounds 7a and 7b). While these lack the benzothiazine core, they share:

  • Electron-withdrawing groups: Cyano and ester substituents in 7a/7b vs. the ketone in the target compound.
  • Synthetic routes: Use of malononitrile and sulfur in 1,4-dioxane, suggesting shared strategies for introducing electron-deficient moieties .

Key observations :

  • The target compound’s synthesis likely employs NaH-mediated nucleophilic substitution (as in ), whereas pyrazole-thiophenes require sulfurization steps .
  • Thiadiazoles exhibit broader functional group tolerance due to their monocyclic structure .

Physicochemical Properties

Conformational Analysis

introduces ring puckering coordinates for quantifying nonplanar ring distortions. Benzothiazines may exhibit puckering amplitudes distinct from planar thiadiazoles or flexible oxathians. For example:

  • Benzothiazine : Fused bicyclic system restricts puckering, favoring a boat-like conformation.
  • Thiadiazoles: Monocyclic structure allows planar or slightly puckered geometries, depending on substituents .
Solubility and Stability
  • Hydrophobicity : The phenyl and methyl groups in the target compound reduce solubility in polar solvents compared to hydroxyl-substituted oxathians.
  • Oxidative stability : Sulfur in benzothiazines may confer resistance to oxidation relative to oxygen-containing oxathians .

Crystallographic and Computational Insights

  • SHELX refinement () and WinGX/ORTEP () are critical for analyzing crystal structures. For example:
    • Benzothiazine derivatives may show anisotropic displacement parameters distinct from thiadiazoles due to ring rigidity.
    • Computational modeling (e.g., Cremer-Pople puckering parameters) can quantify conformational differences .

Biological Activity

Ethanone, 1-(7-methyl-3-phenyl-4H-1,4-benzothiazin-2-yl)-, also known by its CAS number 652157-76-1, belongs to the class of benzothiazine derivatives. These compounds have garnered attention due to their diverse biological activities, including antibacterial, anticancer, and anti-inflammatory properties. This article provides an overview of the biological activity of this specific compound, supported by relevant data tables and case studies.

PropertyValue
Molecular FormulaC17H15NOS
Molecular Weight299.37 g/mol
CAS Number652157-76-1
LogP4.30
PSA54.40

The biological activity of benzothiazine derivatives often involves interaction with various biological targets. For instance, compounds in this class have been shown to act as inhibitors of acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation in the treatment of Alzheimer's disease . The inhibition of AChE leads to increased levels of acetylcholine at synapses, potentially improving cognitive functions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzothiazine derivatives. For example, a study reported that certain benzothiazine compounds exhibited significant cytotoxicity against various cancer cell lines with IC50 values comparable to standard chemotherapeutic agents like doxorubicin . The presence of specific substituents on the phenyl ring was found to enhance this activity.

Case Study: Cytotoxicity against Cancer Cell Lines

In vitro tests were conducted on several cancer cell lines including Jurkat (leukemia) and HT-29 (colon cancer). The results indicated that the compound demonstrated potent cytotoxic effects:

Cell LineIC50 (µM)Reference
Jurkat<10
HT-29<15
A431<20

The structure-activity relationship (SAR) analysis suggested that the substitution pattern on the benzothiazine core significantly influences its anticancer efficacy.

Antimicrobial Activity

Benzothiazine derivatives also exhibit antimicrobial properties. A study evaluated the antibacterial activity against both Gram-positive and Gram-negative bacteria using the dilution method. The results indicated that compounds similar to Ethanone, 1-(7-methyl-3-phenyl-4H-1,4-benzothiazin-2-yl)- displayed notable antibacterial effects:

Antibacterial Activity Results

BacteriaMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings suggest that benzothiazine derivatives could be further explored as potential antibacterial agents.

Summary of Biological Activities

Ethanone, 1-(7-methyl-3-phenyl-4H-1,4-benzothiazin-2-yl)- has shown promising biological activities across various studies:

  • Anticancer : Effective against multiple cancer cell lines with IC50 values indicating significant cytotoxicity.
  • Antimicrobial : Demonstrated antibacterial properties against both Gram-positive and Gram-negative bacteria.
  • Neuroprotective : Potential as an AChE inhibitor suggests applications in neurodegenerative disease treatment.

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